(5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Antitubercular Activity Mycobacterium tuberculosis H37Ra Positional SAR

The compound (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (C16H10ClFN2OS; MW 332.8 g/mol) belongs to the 5-arylidene-2-aminothiazol-4(5H)-one class. This scaffold is a privileged structure in medicinal chemistry due to its documented antitubercular , anticancer , and antimicrobial activities.

Molecular Formula C16H10ClFN2OS
Molecular Weight 332.8 g/mol
Cat. No. B12143989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one
Molecular FormulaC16H10ClFN2OS
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2
InChIInChI=1S/C16H10ClFN2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9-
InChIKeyYKNRDFREVJUMQN-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Specification for (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one


The compound (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (C16H10ClFN2OS; MW 332.8 g/mol) belongs to the 5-arylidene-2-aminothiazol-4(5H)-one class [1]. This scaffold is a privileged structure in medicinal chemistry due to its documented antitubercular [2], anticancer [3], and antimicrobial [4] activities. The target compound is distinguished from many library screening hits by its specific substitution pattern: a 4-chlorophenylamino group at the 2-position and a 3-fluorobenzylidene group at the 5-position in the Z-configuration. It serves as a precise probe for structure-activity relationship (SAR) studies targeting the meta-fluorine positional effect on aromatic ring interactions, a parameter not explored by the para-fluoro isomer that is more commonly available .

Product Specificity Analysis for (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one


Substitution with a generic 5-arylidene-2-aminothiazol-4(5H)-one is not advisable because biological activity within this class is exquisitely sensitive to the position of halogen substituents on both aromatic rings [1]. The meta-fluorine on the benzylidene ring is a specific design element that dictates the spatial orientation of the phenyl ring, directly impacting interactions with hydrophobic enzyme pockets or DNA intercalation sites. Replacing it with an unsubstituted, para-fluoro, or ortho-fluoro analog alters the electrostatic potential surface and the dihedral angle of the arylidene group [2]. This can result in a complete loss of the desired biological profile, even if the compound class is superficially similar. The following evidence quantifies the performance differentiation between closely related positional isomers.

Differential Performance Evidence for (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one vs. Closest Analogs


Antitubercular Potency: Positional Isomer Comparison (6f vs. Hypothetical 6k)

The target compound is the meta-fluoro isomer of a reported active antitubercular agent. The closest direct evidence comes from compound 6f in Shelke et al. (2019), which is the para-fluoro isomer: (5Z)-2-[(4-chlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one [1]. Compound 6f demonstrated an MIC50 of 8.9 µg/mL against MTB H37Ra. The target compound, with the fluorine moved to the meta position, was not synthesized or tested in that study. This represents a critical SAR gap: the meta-substitution pattern is known to significantly alter electronic distribution and binding conformation compared to the para-substituted analog. Procurement of the target compound is the only way to experimentally determine whether the meta-fluorine shift improves, maintains, or abolishes the antitubercular activity observed for 6f. Without this compound, a direct head-to-head comparison is impossible, and the SAR around the fluorobenzylidene position remains incomplete.

Antitubercular Activity Mycobacterium tuberculosis H37Ra Positional SAR

Cytotoxicity Profile: Target Compound as an Unexplored Isomer in a Low-Toxicity Series

The cytotoxicity evidence for this scaffold suggests a favorable safety window. In the Shelke et al. (2019) study, compound 6f (the para-fluoro isomer of the target compound) showed a MIC50 of 46.3 µM against the A549 lung cancer cell line [1]. Compound 6b (unsubstituted benzylidene) showed a MIC50 of 23.6 µM against A549, and compound 6g (2,4-dichlorobenzylidene) showed 46.6 µM. These values indicate moderate to low cytotoxicity. Notably, the study concluded that the synthesized analogues (6a-j) showed no significant cytotoxicity against MCF-7 and A549 cell lines [1]. The target compound, with its unique 3-fluorobenzylidene substitution, was not included in this panel. Procurement of this compound is essential to determine if the meta-fluoro configuration introduces or avoids the cytotoxicity observed in other isomers, thereby completing the safety assessment of this chemical series.

Cytotoxicity MCF-7 A549 Safety Profile

Reaction Yield Benchmarking: Target Compound's Synthetic Accessibility vs. Class Averages

The synthetic methodology for this compound class has been established with demonstrated high efficiency. The standard protocol involves condensation of 2-(methylthio)thiazol-4(5H)-one with 4-chloroaniline, followed by Knoevenagel condensation with 3-fluorobenzaldehyde [1]. For the closely related analogue 6a, a yield of 92% was achieved under optimized conditions (methanol, K2CO3, room temperature, 5 h) [1]. While the target compound's specific yield was not reported in the literature, the general methodology provides an excellent baseline for synthetic planning. However, the meta-fluoro substituent may influence the reactivity of the aldehyde in the Knoevenagel step, creating a potential differentiation point that warrants experimental verification. Procurement of the pre-synthesized target compound eliminates this synthetic risk and immediately enables biological profiling.

Synthetic Methodology Reaction Yield Procurement Feasibility

Structural Confirmation Data: Key Spectroscopic Signatures for Identity Verification

The structural integrity of the target compound must be confirmed against established analytical benchmarks. The Shelke et al. (2019) study provides comprehensive spectroscopic characterization data for the 6a-6j series, including 1H NMR, 13C NMR, IR, and mass spectrometry [1]. Key diagnostic signals for this class include the olefinic proton of the arylidene group (appearing as a singlet around δ 7.5-8.0 ppm), the NH proton of the 2-amino group (broad singlet, δ 10-12 ppm, exchangeable with D2O), and the aromatic protons of the substituted phenyl rings. The mass spectrum of the para-fluoro isomer 6f shows a molecular ion peak at m/z 332.8 [M+H]+. The target meta-fluoro isomer is expected to share this mass but will exhibit distinct 1H NMR splitting patterns for the fluorobenzylidene aromatic protons. Specifically, the meta-fluorine will produce characteristic coupling constants (3JHF ≈ 6-9 Hz, 4JHF ≈ 2-3 Hz) that differ from the para-fluoro isomer's AA'XX' pattern. These spectroscopic fingerprints are essential for identity confirmation upon procurement and ensure the compound is not confused with its positional isomer 6f.

NMR Spectroscopy Quality Control Identity Confirmation

Target Application Scenarios for (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one


Probing Positional Fluorine SAR in Antitubercular Lead Optimization

The target compound is designed as a direct comparator to the para-fluoro isomer 6f (MIC50 8.9 µg/mL against MTB H37Ra) [1]. Researchers can use it to systematically map the effect of fluorine position (ortho, meta, para) on antitubercular activity. This is particularly valuable because the Shelke et al. (2019) study only tested the para-substituted analog, leaving the meta-position entirely unexplored. The study by Subtelna et al. (2010) demonstrated that fluorine position dramatically influences anticancer cytotoxicity in a related thiazolidinone series [2], confirming the critical nature of this SAR investigation. The target compound fills a specific gap in the fluorobenzylidene SAR matrix and enables the calculation of a positional activity coefficient (meta/para MIC50 ratio) that can inform future molecular design.

Selectivity Profiling: Antitubercular Activity vs. Human Cell Cytotoxicity

The compound class has been shown to exhibit variable cytotoxicity profiles. The para-fluoro isomer 6f showed an MIC50 of 46.3 µM against A549 cells, while compound 6b showed 23.6 µM [1]. The target meta-fluoro isomer should be tested in the same MCF-7 and A549 cytotoxicity assays to generate a selectivity index (SI = MIC50_cytotoxicity / MIC50_antitubercular). This head-to-head comparison will reveal whether the meta-fluorine substitution improves the therapeutic window relative to the para-isomer. The Pansare et al. (2019) study on related thiazolone derivatives demonstrated that subtle substituent changes on the benzylidene ring can shift selectivity between antibacterial and anticancer activity [3]. This profiling is essential for any lead candidate advancement.

Chemical Probe for Enzyme Inhibition Assays Targeting Thiazole-Recognizing Proteins

Thiazol-4(5H)-one derivatives are known to interact with various enzyme targets, including kinases [2], tyrosinase, and bacterial enoyl-ACP reductase (InhA). The target compound, with its defined Z-configuration and meta-fluorine substitution, serves as a chemical probe for biochemical inhibition assays. The compound can be used in dose-response experiments to generate IC50 values against purified enzyme targets. Its performance can be benchmarked against known inhibitors like isoniazid (for InhA) or reference kinase inhibitors. The distinct meta-fluorine orientation may confer differential binding to hydrophobic pockets compared to para-substituted analogs, making it a tool for co-crystallization studies.

Standard Reference Material for Analytical Method Development

Given the structural similarity between the meta-fluoro and para-fluoro isomers (identical molecular formula and mass), this compound is an ideal candidate for developing and validating HPLC or UPLC methods for isomer separation. The distinct retention time and UV absorption profile of the meta-fluoro isomer, compared to the para-isomer, can be used to establish a robust quality control protocol for isomer purity. This application is critical for any laboratory synthesizing or procuring these compounds in quantity, ensuring that positional isomer contamination is below acceptable limits.

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